molecular formula C10H7NO B12975188 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Cat. No.: B12975188
M. Wt: 157.17 g/mol
InChI Key: CMGZHNXVRSJWQE-UHFFFAOYSA-N
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Description

3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can be achieved through several methods. One common approach involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure of the derivative and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethynyl group in 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one imparts unique chemical properties, such as increased reactivity and the potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives with diverse applications.

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

3-ethynyl-6,7-dihydrocyclopenta[b]pyridin-5-one

InChI

InChI=1S/C10H7NO/c1-2-7-5-8-9(11-6-7)3-4-10(8)12/h1,5-6H,3-4H2

InChI Key

CMGZHNXVRSJWQE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(CCC2=O)N=C1

Origin of Product

United States

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